1-(Oxolan-3-yl)-1,4-diazepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(oxolan-3-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-10-4-6-11(5-1)9-2-7-12-8-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJYUOMOFFITIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reductive Amination
Reductive amination is a widely used and efficient method for forming carbon-nitrogen bonds. This approach would involve the reaction of the parent 1,4-diazepane with oxolan-3-one (tetrahydrofuran-3-one). The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ by a suitable reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly employed reagent for this transformation due to its mildness and selectivity. The applicability of reductive amination on the diazepane scaffold has been demonstrated in the synthesis of related derivatives.
Reaction Scheme: 1,4-Diazepane + Oxolan-3-one --(NaBH(OAc)₃)--> 1-(Oxolan-3-yl)-1,4-diazepane
Nucleophilic Substitution N Alkylation
Chemo- and Regioselective Considerations in the Synthesis of this compound
The synthesis of this compound presents specific challenges related to selectivity.
Regioselectivity: The 1,4-diazepane ring is a symmetrical molecule containing two equivalent secondary amine (N-H) groups. In reactions like nucleophilic substitution or reductive amination, the primary challenge is to control the extent of alkylation. The reaction can potentially lead to a mixture of the desired mono-substituted product, the di-substituted product [1,4-bis(oxolan-3-yl)-1,4-diazepane], and unreacted starting material. To favor mono-substitution, several strategies can be employed:
Stoichiometric Control: Using a molar excess of 1,4-diazepane relative to the oxolane precursor can statistically favor the formation of the mono-alkylated product.
Use of Protecting Groups: A common and more precise method involves protecting one of the diazepane nitrogens with a group like Boc or benzyl (B1604629) (Bn). The alkylation is then directed to the unprotected nitrogen. A subsequent deprotection step reveals the free secondary amine, yielding the desired mono-substituted product.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the context of reductive amination of oxolan-3-one, the primary chemoselective challenge is to ensure that the reducing agent reduces the iminium intermediate rather than the starting ketone. The use of imine-selective reducing agents like sodium triacetoxyborohydride is crucial for achieving high yields of the desired amine. nih.gov
Enantioselective Synthesis and Chiral Resolution of this compound and its Stereoisomers
Producing a single enantiomer of this compound, which has a stereocenter at the C3 position of the oxolane ring, can be achieved through two main pathways: enantioselective synthesis or chiral resolution of a racemic mixture.
Enantioselective Synthesis: This approach aims to create the desired stereoisomer directly. As discussed in section 2.2.4, this typically involves coupling the diazepane moiety with an enantiomerically pure oxolane precursor. The chirality is introduced early in the synthesis and carried through to the final product.
Chiral Resolution: This method involves the separation of a racemic mixture of the final compound. Chromatographic techniques are commonly employed for this purpose. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for both analytical and preparative-scale separation of enantiomers. nih.govmdpi.com The choice of the CSP and the mobile phase is critical for achieving good separation (resolution) of the enantiomers. researchgate.net
Chiral Pool Synthetic Strategies Utilizing Amino Acid Precursors
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. researchgate.net These molecules serve as excellent starting materials for the synthesis of complex chiral molecules.
Amino acids are particularly valuable precursors for synthesizing nitrogen-containing heterocycles. nih.govnih.gov For the synthesis of chiral this compound, an amino acid like L- or D-serine could be a logical starting point for the oxolane portion. Serine contains the required three-carbon backbone and a hydroxyl group that can be manipulated to form the tetrahydrofuran ring. For example, the amino and carboxylic acid groups of serine can be protected, and the side-chain hydroxyl group can be used to initiate the formation of the oxolane ring through cyclization chemistry. Once the chiral oxolane fragment is synthesized, it can be coupled to the diazepane ring.
Alternatively, amino acids can be used to construct the diazepane ring itself. For instance, intramolecular coupling of amino acid derivatives is a key step in forming substituted 1,4-diazepanes. nih.gov By combining these chiral pool strategies, it is possible to develop highly efficient and stereocontrolled syntheses of the target molecule and its congeners.
Asymmetric Catalysis for Stereodefined Product Formation (e.g., Rh-catalyzed hydrofunctionalization)
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. For the synthesis of chiral 1,4-diazepanes and related diamines, transition-metal-catalyzed hydrofunctionalization reactions, particularly hydroamination, have emerged as a highly atom-economical approach. nih.gov
Rhodium-catalyzed asymmetric hydroamination of allyl and homoallyl amines represents a key strategy for producing enantioenriched 1,2-, 1,3-, and 1,4-diamines. nih.govnih.gov This methodology can be adapted for the intramolecular cyclization of suitable amino-alkene precursors to form chiral diazepane rings or for the intermolecular reaction that builds the precursor backbone. The reaction typically involves the addition of an N-H bond across a carbon-carbon double bond. The choice of chiral ligands, such as those from the BIPHEP family, is critical for inducing high levels of enantioselectivity. nih.gov
Mechanistic studies suggest that these reactions can proceed through the oxidative addition of the N-H bond to the metal center, followed by migratory insertion into a metal-nitrogen bond. nih.gov For instance, the hydroamination of homoallylic amines with aniline (B41778) nucleophiles can be controlled to form 1,4-diamines, which are direct precursors to the 1,4-diazepane core. The regioselectivity is often dictated by the formation of a stable five- or six-membered metallacyclic intermediate. nih.gov
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Rh(I) / Chiral BIPHEP Ligand | Allyl amines | 1,2-Diamines | Excellent | nih.gov |
| Cationic Rh(I) / Chiral Ligand | Keto-vinylidenecyclopropanes | Hydroamination Products | Outstanding | rsc.org |
| Ir(I) or Rh(I) / Ligand + Halide | Allylic/Homoallylic amines | 1,3- or 1,4-Diamines | N/A (Focus on regioselectivity) | nih.gov |
This table summarizes representative rhodium-catalyzed systems for asymmetric C-N bond formation applicable to the synthesis of chiral diamine precursors for 1,4-diazepanes.
Diastereoselective Synthetic Pathways
When the target molecule contains multiple stereocenters, such as a substituted this compound, the control of relative stereochemistry (diastereoselectivity) becomes paramount. Diastereoselective pathways often rely on substrate control, where existing stereocenters in the starting material direct the formation of new ones, or on reagent control, where the chiral catalyst or reagent dictates the stereochemical outcome.
A prominent strategy for constructing the 1,4-diazepane ring is through domino reactions, which involve multiple bond-forming events in a single synthetic operation. For example, a protocol starting from 1,2-diamines and alkyl 3-oxohex-5-enoates proceeds via the in-situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to furnish the 1,4-diazepane core. nih.gov The stereochemistry of substituents on the starting diamine can influence the diastereochemical outcome of the cyclization.
Multi-step solution-phase syntheses also offer multiple points for introducing stereochemical control. In the synthesis of 1,4-diazepane-2-ones, an intramolecular reductive amination is a key cyclization step. doi.org The stereochemistry of the amino acid precursor directly translates to the stereocenter at the C2 position of the diazepanone ring. Subsequent modifications to the ring can be influenced by this existing stereocenter, potentially leading to diastereomerically enriched products.
Chromatographic Techniques for Enantiomer Separation (e.g., Chiral HPLC)
For racemic mixtures of 1,4-diazepane derivatives, chiral chromatography is the most direct method for separating enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used and effective technique.
The seven-membered 1,4-diazepine ring is not planar and typically exists as a mixture of rapidly interconverting conformational enantiomers, even in the absence of a permanent stereocenter. researchgate.net The separation of these conformers can often be achieved by performing chiral HPLC at low temperatures. At reduced temperatures, the rate of ring flipping slows down sufficiently compared to the chromatographic timescale, allowing the individual enantiomers to be resolved as distinct peaks. researchgate.net This technique has been successfully applied to the separation of various 1,4-benzodiazepine (B1214927) enantiomers and is directly applicable to saturated 1,4-diazepane systems.
Salt Formation for Chiral Resolution
Classical chiral resolution via the formation of diastereomeric salts is a well-established and industrially viable method for separating enantiomers of basic compounds like 1,4-diazepanes. wikipedia.org The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts.
Due to their different three-dimensional structures, diastereomers have distinct physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. wikipedia.org The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains. After separation, the pure enantiomer of the diazepane can be recovered by neutralizing the salt with a base. This process can be optimized by screening various chiral resolving agents and crystallization solvents. acs.orgnih.gov
Common Chiral Resolving Agents for Amines:
Tartaric Acid
Mandelic Acid
Camphorsulfonic Acid
Di-p-toluoyltartaric Acid
Protective Group Chemistry in the Synthesis of this compound Precursors
In the multi-step synthesis of complex molecules like this compound, the use of protecting groups for the nitrogen atoms is often essential. google.com The 1,4-diazepane ring contains two secondary amine functionalities, which are nucleophilic and basic. Protecting one or both of these nitrogens allows for selective functionalization at other parts of the molecule or prevents unwanted side reactions during the construction of the heterocyclic ring.
The most common N-protecting groups in this context are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. nih.govopenpharmaceuticalsciencesjournal.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation. total-synthesis.comorganic-chemistry.org It is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). nih.govnih.gov The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis, which is a mild and efficient deprotection method. total-synthesis.comorganic-chemistry.orggoogle.com The orthogonality of these groups (i.e., the ability to remove one without affecting the other) is a key principle in complex synthesis. total-synthesis.com
| Protecting Group | Abbreviation | Structure | Protection Reagent | Deprotection Conditions | Reference |
| tert-Butoxycarbonyl | Boc | -COOC(CH₃)₃ | (Boc)₂O | Acid (e.g., TFA, HCl) | nih.govnih.gov |
| Benzyloxycarbonyl | Cbz or Z | -COOCH₂C₆H₅ | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C) | total-synthesis.comorganic-chemistry.org |
This table outlines the most common nitrogen protecting groups used in the synthesis of 1,4-diazepane precursors.
Catalytic Systems Employed in the Synthesis of this compound and Analogues (e.g., Palladium, Nanotitania, Oxalic Acid, Rhodium)
A variety of catalytic systems are employed to construct the 1,4-diazepane core and related N-heterocycles, offering different advantages in terms of efficiency, selectivity, and reaction conditions.
Palladium: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-N bond formation. nih.govcapes.gov.br Palladium-catalyzed reactions are used extensively in the synthesis of saturated N-heterocycles. dicp.ac.cnacs.orgnih.gov Methods include intramolecular C-N cross-coupling reactions to form the diazepane ring and carbonylation reactions to create benzodiazepine-like structures. nih.gov Ring-closing reactions of aminodienes catalyzed by palladium provide access to a wide variety of N-heterocycles, including medium-sized rings. dicp.ac.cnacs.org
Nanotitania and other Nanoparticle Catalysts: The use of heterogeneous catalysts, such as metal nanoparticles supported on materials like titania (TiO₂) or silica, aligns with the principles of green chemistry. rsc.org These nanocatalysts offer high surface area and unique catalytic activity. thieme-connect.comresearchgate.net Their primary advantages are ease of separation from the reaction mixture (often by simple filtration) and the potential for recycling and reuse over multiple catalytic cycles. mdpi.com Various metal nanoparticles, including copper, iron, and palladium, have been reported to catalyze the synthesis of N-heterocycles efficiently. rsc.orgresearcher.life
Oxalic Acid: Oxalic acid serves as an effective and inexpensive Brønsted acid catalyst for certain cyclization and condensation reactions. While often used for the synthesis of 1,5-benzodiazepines, the principle of acid-catalyzed imine formation followed by intramolecular cyclization is broadly applicable in heterocycle synthesis. nih.gov In some cases, it can be used under solvent-free conditions, further enhancing the environmental friendliness of the synthetic protocol.
Rhodium: As detailed in section 2.4.2, rhodium catalysts are particularly valuable for asymmetric synthesis. nih.govnih.govrsc.org Chiral rhodium complexes are preeminent in catalyzing asymmetric hydroamination and hydrofunctionalization reactions, which are key for producing enantiomerically pure 1,4-diazepanes or their precursors.
Elucidation of Reaction Mechanisms Pertaining to 1 Oxolan 3 Yl 1,4 Diazepane Synthesis and Derivatization
Mechanistic Pathways of Key Coupling Reactions
The formation of the C-N bonds that define the 1,4-diazepane ring often relies on powerful coupling reactions. These reactions are typically catalyzed by transition metals, which facilitate the union of different molecular fragments.
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming C-C and C-heteroatom bonds. While not exclusively used for diazepanes, the principles are broadly applicable. The catalytic cycle generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-halide or carbon-triflate bond of a substrate, forming a Pd(II) complex.
Transmetalation: A second coupling partner, typically an organometallic reagent, transfers its organic group to the palladium center, displacing the halide or triflate.
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of ligands, substrates, and reaction conditions significantly influences the kinetics and mechanism of each step.
Copper-Catalyzed Intramolecular C-N Coupling: A facile and efficient method for synthesizing functionalized 1,4-benzodiazepine (B1214927) derivatives, which are structurally related to diazepanes, involves a Cu(I)-catalyzed intramolecular cross-coupling reaction. For example, 1-(2-bromobenzyl)azetidine-2-carboxamides can be cyclized using a CuI/N,N-dimethylglycine catalyst system under mild conditions to form azetidine-fused 1,4-diazepine structures. The mechanism is believed to involve the coordination of the copper catalyst to the amide and the aryl bromide, facilitating the intramolecular nucleophilic attack of the nitrogen atom to form the C-N bond.
Ruthenium-Catalyzed Hydrogen Borrowing: A green and efficient approach for synthesizing 1,4-diazepanes is through a "hydrogen borrowing" mechanism catalyzed by a (pyridyl)phosphine-ligated ruthenium(II) complex. This method couples diamines with diols. The mechanism proceeds as follows:
The ruthenium catalyst temporarily "borrows" hydrogen from the diol, oxidizing it to a dialdehyde intermediate.
The dialdehyde undergoes condensation with the diamine to form a diimine.
The catalyst returns the hydrogen to the diimine intermediate, reducing it to form the saturated 1,4-diazepane ring and regenerating the catalyst. This process is atom-economical and tolerates a wide range of amines and alcohols.
Table 1: Key Coupling Reactions in Diazepane Synthesis
| Reaction Type | Catalyst | Key Mechanistic Steps | Application |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Pd(0) complexes | Oxidative Addition, Transmetalation, Reductive Elimination | General C-N bond formation |
| Copper-Catalyzed Intramolecular Coupling | CuI / N,N-dimethylglycine | Coordination, Intramolecular Nucleophilic Attack | Synthesis of fused diazepine (B8756704) systems |
| Ruthenium-Catalyzed Hydrogen Borrowing | (pyridyl)phosphine-ligated Ru(II) | Alcohol Oxidation, Imine Formation, Imine Reduction | Coupling of diols and diamines |
Intramolecular Cyclization Mechanisms
Intramolecular cyclization is the most direct method for constructing the seven-membered diazepane ring from a linear precursor.
Fukuyama-Mitsunobu Cyclization: The Fukuyama-Mitsunobu reaction is a powerful method for forming C-N bonds and has been successfully applied to the synthesis of chiral 1,4-diazepanes. This reaction involves the intramolecular cyclization of an N-nosyl diamino alcohol. The mechanism is a variation of the classic Mitsunobu reaction:
Triphenylphosphine (PPh₃) attacks the diazodicarboxylate (e.g., DEAD or DIAD), forming a phosphonium salt.
The alcohol of the N-nosyl diamino substrate attacks the activated phosphonium species.
The nosyl-protected amine, which is acidic, is deprotonated. This nitrogen anion then acts as a nucleophile, displacing the activated hydroxyl group in an intramolecular Sɴ2 reaction to form the 1,4-diazepane ring.
Aza-Michael Cyclization: A step- and atom-economical domino process for synthesizing 1,4-diazepanes involves the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. The process starts from simple materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. The key mechanistic event is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system within the same molecule, which effectively closes the seven-membered ring.
Alkyne Activation and Cyclization: N-propargylamines are versatile building blocks for synthesizing N-heterocycles, including 1,4-diazepanes. One strategy involves the activation of the alkyne moiety, followed by a 6-endo-dig cyclization, which can be part of a cascade reaction leading to the diazepine framework.
Table 2: Intramolecular Cyclization Mechanisms
| Reaction Name | Key Reagents | Mechanistic Feature | Resulting Structure |
|---|---|---|---|
| Fukuyama-Mitsunobu Cyclization | PPh₃, DIAD/DEAD | Intramolecular Sɴ2 displacement of an activated alcohol | Chiral 1,4-diazepane |
| Aza-Michael Cyclization | Base | Intramolecular conjugate addition | 1,4-diazepane |
| Alkyne Activation Cyclization | Transition Metal Catalyst | 6-endo-dig cyclization | Fused diazepine systems |
Rearrangement Processes in Diazepane Synthesis
While less common than direct cyclizations, rearrangement reactions can also lead to the formation of diazepane rings, sometimes through unexpected pathways.
In the synthesis of related N-polyheterocycles, a mechanistic pathway involving a 1,2-migration with ring expansion has been described. This process occurs after an initial cyclization, leading to the formation of an azepine ring, which is structurally similar to a diazepine. Such rearrangement cascades can be a powerful tool for building complex molecular architectures from simple starting materials. Although specific examples leading directly to 1-(Oxolan-3-yl)-1,4-diazepane are not prevalent, the potential for such mechanisms exists, particularly in complex multi-step syntheses or under thermal or acidic conditions where Wagner-Meerwein or similar rearrangements are possible. The instability and tendency for rearrangement of some heterocyclic rings, such as benzoxazepines, suggest that analogous diazepine systems might undergo similar transformations under certain conditions.
Stereochemical Control and Mechanism in Asymmetric Transformations
Introducing chirality into the 1,4-diazepane scaffold is of significant interest for pharmaceutical applications. This requires precise control over the stereochemistry of the reaction, which is achieved through asymmetric transformations.
Enzymatic Asymmetric Reductive Amination: An effective method for the enantioselective synthesis of chiral 1,4-diazepanes is through enzymatic intramolecular asymmetric reductive amination. This process utilizes imine reductases (IREDs), which are enzymes that catalyze the reduction of imines to amines with high stereoselectivity. The mechanism involves:
Formation of a cyclic imine intermediate from a linear amino-aldehyde or amino-ketone precursor.
The chiral pocket of the IRED binds the imine in a specific orientation.
A hydride, typically from a cofactor like NADPH, is delivered to one face of the imine, leading to the formation of a single enantiomer of the chiral diazepane. Different enantiocomplementary IREDs can be used to produce either the (R)- or (S)-enantiomer of the target molecule.
Diastereoselective Cyclization: Stereochemical control can also be achieved through substrate-controlled diastereoselective reactions. For instance, a highly diastereoselective intramolecular Sɴ2' cyclization was used as a key step in the synthesis of paraherquamide A, which features a complex bicyclo[2.2.2]diazaoctane ring system. The mechanism relies on the pre-existing stereocenters in the acyclic precursor to direct the approach of the nucleophile, thereby controlling the stereochemistry of the newly formed ring. The conformation of the substrate is organized to favor the transition state leading to the desired diastereomer. This principle can be applied to the synthesis of substituted 1,4-diazepanes where substituents on the precursor chain can direct the stereochemical outcome of the cyclization.
Table 3: Mechanisms for Stereochemical Control
| Method | Catalyst/Control Element | Mechanistic Principle | Outcome |
|---|---|---|---|
| Asymmetric Reductive Amination | Imine Reductase (IRED) Enzyme | Face-selective hydride delivery to an imine within the enzyme's chiral active site | Enantiomerically pure (R)- or (S)-1,4-diazepanes |
| Diastereoselective Cyclization | Substrate's existing stereocenters | Conformation of the precursor directs the cyclization pathway to favor one diastereomer | Stereochemically defined substituted 1,4-diazepanes |
Advanced Theoretical and Computational Chemistry of 1 Oxolan 3 Yl 1,4 Diazepane
Quantum Chemical Calculations (Ab-initio, DFT, Semi-empirical) for Molecular Structure Elucidation
Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and stability of 1-(Oxolan-3-yl)-1,4-diazepane. Methods such as ab-initio, Density Functional Theory (DFT), and semi-empirical calculations are employed to solve the molecular Schrödinger equation, each with a different balance of accuracy and computational cost.
Ab-initio methods , such as Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net They provide highly accurate geometries and energies but are computationally intensive.
Density Functional Theory (DFT) has become the most widely used method due to its excellent balance of accuracy and efficiency. nih.govnih.gov Functionals like B3LYP are commonly used to calculate the geometric and electronic properties of heterocyclic systems. researchgate.netnih.gov
Semi-empirical methods use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules, though with reduced accuracy compared to ab-initio and DFT methods. researchgate.net
For this compound, DFT calculations, particularly with the B3LYP functional and a 6-31G* or larger basis set, would be suitable for optimizing the molecular geometry and predicting its electronic and vibrational properties. researchgate.net
The electronic character of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the two nitrogen atoms within the diazepane ring, as these are the most accessible electrons for donation in a chemical reaction. The LUMO is likely distributed over the antibonding σ* orbitals of the C-N and C-H bonds. A large HOMO-LUMO gap suggests high stability and low chemical reactivity. ripublication.com
Computational methods like DFT are used to calculate the energies of these orbitals. nih.gov The analysis of the HOMO and LUMO electron density maps can predict sites susceptible to electrophilic and nucleophilic attack.
Table 1: Predicted Frontier Orbital Energies for this compound
| Property | Predicted Value (DFT/B3LYP) | Implication |
|---|---|---|
| HOMO Energy | ~ -6.8 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | ~ -0.3 eV | Indicates electron-accepting capability (electrophilicity) |
| Energy Gap (ΔE) | ~ 6.5 eV | Suggests high kinetic stability and low reactivity |
Note: The values in this table are representative and based on typical DFT calculations for similar saturated heterocyclic amines.
Vibrational frequency analysis, performed computationally, is a powerful tool for interpreting and predicting Fourier-Transform Infrared (FT-IR) spectra. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies of the normal modes of vibration. researchgate.net
These calculated frequencies correspond to the absorption bands observed in an experimental FT-IR spectrum. This allows for the assignment of specific spectral peaks to the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, key vibrational modes include N-H stretching, C-H stretching, C-N stretching, and the characteristic C-O-C stretching of the oxolane ring. Theoretical calculations can confirm the structure of a synthesized compound by comparing the predicted spectrum with the experimental one.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretch | 3350 - 3500 |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C-N (amine) | Stretch | 1000 - 1250 |
Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement.
Conformational Analysis of the 1,4-Diazepane Ring System
The seven-membered 1,4-diazepane ring is highly flexible and can adopt several conformations, including chair, boat, and twist-boat forms. nih.govchemisgroup.us The relative stability of these conformers is determined by a combination of angle strain, torsional strain, and non-bonded steric interactions. Computational studies, including NMR spectroscopy and molecular modeling, indicate that substituted 1,4-diazepanes often favor a twist-boat conformation as the lowest-energy state. nih.gov In contrast, 1,4-benzodiazepine-2,5-diones have been shown to prefer a boat-like conformation. researchgate.net The specific conformation adopted by this compound would be a balance between these intrinsic ring preferences and the steric influence of the substituent.
The different conformations of the 1,4-diazepane ring can interconvert through a process known as ring inversion. researchgate.net This dynamic process involves passing through higher-energy transition states. The energy barrier to this inversion is a measure of the ring's conformational stability. For many diazepine (B8756704) derivatives, this barrier is low enough to allow for rapid interconversion at room temperature, meaning the molecule exists as a dynamic equilibrium of conformers. researchgate.net The energy barrier for the ring flip in diazepam, a related 1,4-benzodiazepine (B1214927), has been calculated to be approximately 17.6 kcal/mol. researchgate.net Variable temperature NMR spectroscopy, in conjunction with DFT calculations, can be used to study these dynamics and determine the activation free energy for the inversion process. chemrxiv.org
Table 3: Representative Energy Barriers for Ring Inversion in Diazepine Systems
| Conformation Family | Transition State | Typical Energy Barrier (kcal/mol) |
|---|---|---|
| Chair | Half-Chair | 5 - 10 |
Note: These are generalized values for seven-membered rings; the specific barriers for this compound would require dedicated computational studies.
The presence of the 1-(oxolan-3-yl) substituent at one of the nitrogen atoms significantly influences the conformational equilibrium of the 1,4-diazepane ring. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position in a given conformation. To minimize steric hindrance (e.g., 1,3-diaxial interactions), large substituents typically prefer to adopt a pseudo-equatorial orientation. researchgate.net Therefore, the most stable conformers of this compound are predicted to be those where the oxolanyl group is in a pseudo-equatorial position, minimizing steric clash with the rest of the ring.
Tautomerism and Isomerism Studies
Isomerism describes the existence of molecules with the same molecular formula but different arrangements of atoms. britannica.com For this compound, several types of isomerism are relevant.
Constitutional Isomerism: This saturated heterocyclic amine has a fixed connectivity, so constitutional isomers with different atom-to-atom connections are not considered here.
Tautomerism: Tautomers are constitutional isomers that readily interconvert, often by the migration of a proton. scienceinfo.com Common forms like keto-enol or imine-enamine tautomerism are not relevant for the saturated this compound structure. ijpcbs.comresearchgate.net Prototropic tautomerism involving the amine protons is possible but results in an identical structure.
Stereoisomerism: This is the most significant form of isomerism for this molecule.
Enantiomers: The oxolane ring is substituted at the C3 position, which is a stereocenter. This means that this compound is a chiral molecule and exists as a pair of enantiomers: (R)-1-(Oxolan-3-yl)-1,4-diazepane and (S)-1-(Oxolan-3-yl)-1,4-diazepane.
Conformational Isomers (Atropisomers): As discussed, the non-planar diazepine ring is chiral. The rapid ring inversion at room temperature interconverts these conformational enantiomers. researchgate.net Therefore, each enantiomer (R and S) exists as a mixture of rapidly interconverting conformational isomers.
Table 4: Summary of Isomerism in this compound
| Isomerism Type | Description | Relevance to Compound |
|---|---|---|
| Tautomerism | Interconverting isomers via proton migration | Not significant for the saturated ring system. |
| Stereoisomerism | Same connectivity, different spatial arrangement | Highly relevant due to the chiral center and flexible ring. |
| Enantiomers | Non-superimposable mirror images | Exists as (R) and (S) forms due to the C3 on the oxolane ring. |
Computational Modeling of Reaction Pathways and Transition States
As of the latest literature surveys, specific computational studies detailing the reaction pathways and transition states for the synthesis or reactions of This compound have not been extensively reported. However, the field of computational chemistry offers powerful tools to predict and understand the reactivity of related 1,4-diazepane derivatives. Methodologies such as Density Functional Theory (DFT) are commonly employed to elucidate reaction mechanisms, characterize transition states, and calculate energetic barriers, providing insights that are often difficult to obtain through experimental means alone.
Computational investigations into the broader class of 1,4-diazepane derivatives have shed light on various reaction types. For instance, studies on the alkylation of the 1,4-diazepane ring system utilize computational modeling to predict the regioselectivity and stereoselectivity of these reactions. By calculating the energies of possible intermediates and transition states, researchers can determine the most favorable reaction pathway.
One area of significant interest is the computational analysis of the synthesis of complex 1,4-diazepane-containing molecules. For example, in the formation of N-substituted 1,4-diazepanes, DFT calculations can be used to model the nucleophilic attack of the diazepine nitrogen on an electrophile. These models can help in understanding the electronic and steric factors that govern the reaction's outcome. The transition state for such a reaction would be characterized by an imaginary frequency corresponding to the bond-forming or bond-breaking process.
Furthermore, computational studies on 1,4-diazepine derivatives have explored cycloaddition reactions. researchgate.net In these cases, theoretical calculations can predict whether the reaction will proceed via a concerted or stepwise mechanism and can identify the geometry of the transition state, which is crucial for understanding the stereochemical outcome of the reaction.
To illustrate the type of data generated from such computational studies, a hypothetical reaction involving the N-alkylation of a generic 1,4-diazepane is presented below. This data is representative of what a computational study on this compound might yield.
Hypothetical Reaction: N-Alkylation of a 1,4-Diazepane Derivative
| Reaction Step | Computational Method | Calculated Parameter | Value |
| Reactant Complex Formation | DFT (B3LYP/6-31G) | Relative Energy | 0.0 kcal/mol |
| Transition State (TS1) | DFT (B3LYP/6-31G) | Activation Energy (ΔG‡) | +15.2 kcal/mol |
| Transition State (TS1) | DFT (B3LYP/6-31G) | Imaginary Frequency | -250 cm⁻¹ |
| Product Complex Formation | DFT (B3LYP/6-31G) | Relative Energy | -5.8 kcal/mol |
This table is for illustrative purposes only and does not represent experimental or calculated data for this compound.
The data in the table showcases key parameters obtained from a computational study. The activation energy (ΔG‡) provides a measure of the kinetic barrier of the reaction, while the imaginary frequency is a hallmark of a true transition state. The relative energies of the reactant and product complexes indicate the thermodynamics of the reaction.
While specific research on the computational modeling of reaction pathways and transition states of this compound is not yet available, the established methodologies used for other 1,4-diazepane derivatives provide a clear roadmap for future theoretical investigations into this compound. Such studies would be invaluable for optimizing synthetic routes and understanding its chemical behavior.
Sophisticated Analytical Methodologies for Characterization of 1 Oxolan 3 Yl 1,4 Diazepane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D Experiments)
NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound. ¹H NMR would be used to identify the number of unique proton environments, their chemical shifts, spin-spin coupling patterns, and integration, which together reveal the connectivity of hydrogen atoms within the molecule. ¹³C NMR spectroscopy would complement this by providing information on the carbon skeleton. Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the oxolane and diazepane rings. Without experimental spectra, a table of expected chemical shifts and coupling constants cannot be generated.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is vital for determining the molecular weight of 1-(Oxolan-3-yl)-1,4-diazepane and for gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum, typically generated through techniques like electron ionization (EI) or electrospray ionization (ESI), would offer corroborating evidence for the proposed structure by showing characteristic losses of fragments from the parent ion. No experimental mass spectral data for this compound is currently available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching (alkane), C-N stretching (amine), and C-O-C stretching (ether) vibrations. The absence of certain peaks, such as those for carbonyl (C=O) or hydroxyl (O-H) groups, would also be informative. A table of expected vibrational frequencies cannot be compiled without access to an experimental spectrum.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, if the molecule is chiral, X-ray crystallography can be used to determine its absolute stereochemistry. There are no published crystallographic data for this compound.
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., TLC)
Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from reaction mixtures. Thin-layer chromatography (TLC) would be used for rapid monitoring of reaction progress and for preliminary purity checks. High-performance liquid chromatography (HPLC) and gas chromatography (GC), potentially coupled with mass spectrometry (GC-MS or LC-MS), would provide quantitative information on the purity of the compound and be used to develop methods for its separation and purification. No specific chromatographic conditions for the analysis of this compound have been reported.
Strategic Applications of 1 Oxolan 3 Yl 1,4 Diazepane As a Versatile Chemical Building Block
Role in the Construction of Diverse Heterocyclic Compound Libraries
The 1-(Oxolan-3-yl)-1,4-diazepane scaffold is instrumental in the generation of diverse heterocyclic compound libraries, a cornerstone of modern drug discovery. The presence of two secondary amine groups in the diazepane ring allows for the facile introduction of a wide array of substituents, enabling the systematic exploration of chemical space. This diversity-oriented synthesis approach is crucial for identifying novel compounds with desired biological activities.
Researchers have utilized this compound as a core structure to build libraries of compounds for screening against various biological targets. For instance, libraries of N-substituted 1,4-diazepane derivatives have been synthesized and evaluated for their potential as sigma receptor ligands and 5-HT6 receptor antagonists. nih.govopenpharmaceuticalsciencesjournal.com The oxolane group can influence the pharmacokinetic properties of the resulting molecules, such as solubility and metabolic stability, making this building block particularly attractive for medicinal chemistry applications.
A modular synthetic approach, where different building blocks can be combined, has been employed to create libraries of piperazines, 1,4-diazepanes, and 1,5-diazocanes. rsc.org This strategy allows for the variation of ring size, substitution patterns, and stereochemistry, leading to a wide range of heterocyclic scaffolds.
Table 1: Exemplary Compound Libraries Derived from 1,4-Diazepane Scaffolds
| Library Type | Core Scaffold | Therapeutic Target | Reference |
| N-Aryl-1,4-diazepane-carboxamides | 1,4-Diazepane | GPR142 Agonists | nih.gov |
| Substituted 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | 1,4-Diazepane | 5-HT6 Antagonists | openpharmaceuticalsciencesjournal.com |
| Benzofurane and Quinoline Substituted Diazepanes | 1,4-Diazepane | Sigma Receptor Ligands | nih.gov |
Precursor in the Synthesis of Complex Molecular Architectures
Beyond its use in library generation, this compound serves as a key precursor in the synthesis of more intricate and complex molecular architectures. The reactivity of its amine functionalities allows for their incorporation into larger, multi-ring systems through various synthetic transformations.
One notable application is in the synthesis of fused heterocyclic systems. For example, derivatives of 1,4-diazepane can be used to construct benzo- rsc.orgnih.govrsc.org-triazolo- nih.govrsc.org-oxazepines, which have been investigated as GPR142 agonists for the treatment of diabetes. nih.gov The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, which act as hexadentate chelators for radiometals like 68Ga, further illustrates the utility of the 1,4-diazepane core in creating complex functional molecules. nih.gov
Synthetic routes to 1,4-diazepane derivatives often involve multi-step sequences, highlighting their importance as advanced intermediates. For example, the synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines can be achieved through an efficient heteropolyacid-catalyzed procedure. nih.gov
Table 2: Examples of Complex Molecules Synthesized from 1,4-Diazepane Precursors
| Precursor | Synthetic Transformation | Resulting Complex Molecule | Application | Reference |
| N-aryl-benzo- nih.govrsc.org-oxazepine-4-carboxamides | Ring fusion | Benzo- rsc.orgnih.govrsc.org-triazolo- nih.govrsc.org-oxazepine | GPR142 Agonist | nih.gov |
| 1,4-Diazepane-6-amine | Reductive amination | N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amine | Radiometal Chelator | nih.gov |
| Ketimine intermediates and aldehydes | Heteropolyacid-catalyzed reaction | Substituted 1,4-diazepines and 1,5-benzodiazepines | General Synthesis | nih.gov |
Scaffold Design in Advanced Organic Synthesis
The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets. The 1,4-diazepine moiety is considered such a scaffold, and the inclusion of the oxolane ring in this compound adds another layer of functionality and potential for specific interactions. nih.govresearchgate.net
The design of novel therapeutic agents often involves "scaffold hopping," where the core structure of a known active compound is replaced with a different scaffold to improve properties such as potency, selectivity, or pharmacokinetics. The this compound scaffold offers a unique three-dimensional shape and a distribution of heteroatoms that can mimic the binding modes of other cyclic systems.
The flexibility of the seven-membered diazepane ring allows it to adopt various conformations, which can be crucial for optimal binding to a target protein. The oxolane substituent can further influence this conformational preference and provide additional hydrogen bond acceptors, enhancing binding affinity and selectivity. The development of 1,3-diazepine derivatives as enzyme inhibitors and GPCR ligands showcases the broad utility of this class of scaffolds in drug design. nih.gov
Design and Synthesis of Ligands for Chemical Biology Studies
Chemical biology relies on the use of small molecules (ligands or probes) to study and manipulate biological systems. This compound is a valuable starting point for the design and synthesis of such specialized ligands due to its readily modifiable structure.
For instance, derivatives of 1,4-diazepane have been synthesized as high-affinity ligands for the sigma-1 (σ1) and sigma-2 (σ2) receptors, which are involved in various central nervous system disorders. nih.gov By systematically modifying the substituents on the diazepane core, researchers can fine-tune the affinity and selectivity of these ligands, allowing for the targeted investigation of sigma receptor function.
The synthesis of these ligands often involves coupling the 1,4-diazepane core with various aromatic and heterocyclic moieties. The resulting compounds can then be used in binding assays and functional studies to probe the structure and function of their biological targets. The development of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines as chelators for radiometals also opens up possibilities for their use as imaging agents in chemical biology research. nih.gov
Table 3: 1,4-Diazepane-Based Ligands for Chemical Biology
| Ligand Class | Biological Target | Research Application | Reference |
| Benzofurane and Quinoline Substituted Diazepanes | Sigma-1 and Sigma-2 Receptors | Probing CNS disorders | nih.gov |
| N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines | Radiometals (e.g., 68Ga) | Potential imaging agents | nih.gov |
| 3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole | Not specified | Chemical probe development | molport.com |
Industrial Relevance in Specialty Chemical Production
While much of the research on this compound and its derivatives is focused on medicinal chemistry and drug discovery, the underlying 1,4-diazepane scaffold has relevance in the broader chemical industry. The efficient synthesis of these heterocyclic cores is a key consideration for their potential large-scale production.
The development of new synthetic routes to 1,4-diazepanes, such as those from N-propargylamines, contributes to the accessibility of these building blocks for various applications. rsc.org The use of catalysis, including heteropolyacids, can lead to more efficient and environmentally friendly production processes. nih.gov
Although specific large-scale industrial applications for this compound in specialty chemicals are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of potentially high-value pharmaceutical compounds suggests an indirect industrial relevance. The commercial availability of this compound and its derivatives from various chemical suppliers indicates a demand within the research and development sector, which can be a precursor to larger-scale production if a derivative proves to be a successful commercial product.
Emerging Research Avenues and Future Prospects for 1 Oxolan 3 Yl 1,4 Diazepane Chemistry
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic methodologies for producing 1-(Oxolan-3-yl)-1,4-diazepane is pivotal for its extensive investigation and potential commercialization. Future research is progressively focusing on the development of novel and sustainable synthetic routes that are not only efficient but also environmentally benign. nih.govrsc.org Key areas of development include the use of greener solvents, catalytic systems, and energy-efficient reaction conditions. mdpi.comnih.gov
Future synthetic strategies are also likely to leverage advancements in catalysis. The use of earth-abundant metal catalysts, as opposed to precious metals, is a growing trend in the synthesis of N-heterocycles. mdpi.com Additionally, the development of biocatalysts, such as enzymes, could offer highly selective and environmentally friendly routes to this compound and its derivatives.
Below is a comparative table of a conventional synthetic route and a potential sustainable alternative for the synthesis of this compound.
| Feature | Conventional Route | Proposed Sustainable Route |
| Starting Materials | 1,4-Diazepane, 3-Bromooxolane | 1,4-Diazepane, Oxolan-3-one |
| Reaction Type | Nucleophilic Substitution | Reductive Amination |
| Catalyst | None (or stoichiometric base) | Biocatalyst (e.g., Imine Reductase) |
| Solvent | Dichloromethane (B109758) (DCM) | Water or bio-based solvent |
| Byproducts | Halide salts | Water |
| Energy Input | Reflux temperatures | Room temperature |
Exploration of Underutilized Reaction Modalities
Beyond the optimization of existing synthetic methods, the exploration of underutilized reaction modalities is expected to unlock new chemical space around the this compound scaffold. Many of the current synthetic approaches to 1,4-diazepines rely on well-established reactions such as reductive amination and nucleophilic substitution. nih.govjocpr.com However, a wider array of modern synthetic techniques could be applied to generate novel derivatives with unique properties.
One such area is the use of C-H activation reactions. This powerful strategy allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. Applying C-H activation to the this compound core could enable the introduction of a wide range of substituents at positions that are not easily accessible through traditional methods. This could lead to the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Another underexplored avenue is the use of multicomponent reactions (MCRs). MCRs allow for the combination of three or more starting materials in a single synthetic operation to form a complex product. nih.gov The development of an MCR to construct the this compound framework or to functionalize it further would be a highly efficient and atom-economical approach.
The following table outlines some underutilized reaction modalities and their potential applications in the chemistry of this compound.
| Reaction Modality | Potential Application | Expected Outcome |
| C-H Activation | Direct arylation of the diazepane ring | Novel C-C bond formation, access to new chemical space |
| Multicomponent Reactions | One-pot synthesis of substituted derivatives | Increased molecular complexity in a single step |
| Photoredox Catalysis | Late-stage functionalization | Mild reaction conditions, unique reactivity |
| Enzymatic Reactions | Asymmetric synthesis | Enantiomerically pure products |
Advanced Computational Predictions for Rational Design
The integration of computational chemistry is becoming increasingly indispensable in modern drug discovery and materials science. nih.govopenmedicinalchemistryjournal.com For this compound, advanced computational methods can provide profound insights into its physicochemical properties, conformational preferences, and potential interactions with biological targets, thereby guiding the rational design of new derivatives. nih.govarabjchem.org
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. nih.govresearchgate.net This can help in predicting the most likely sites for chemical modification and in understanding the mechanisms of potential synthetic reactions. For instance, DFT could be used to model the transition states of different synthetic routes to identify the most energetically favorable pathway. mdpi.com
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound. The flexibility of the seven-membered diazepane ring can lead to a multitude of low-energy conformations. MD simulations can help in identifying the most populated conformers in different environments, which is crucial for understanding how the molecule might bind to a biological receptor. nih.gov
Structure-based drug design, utilizing techniques like molecular docking, can be used to predict the binding affinity of this compound and its virtual derivatives to specific protein targets. nih.gov This in silico screening can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby saving time and resources.
The table below presents a hypothetical dataset that could be generated from computational studies on a series of this compound derivatives designed as kinase inhibitors.
| Derivative | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues | Predicted ADMET Properties (LogP) |
| Parent Compound | 500 | H-bond with Asp123 | 1.5 |
| Derivative A (4-F-phenyl) | 150 | H-bond with Asp123, Pi-cation with Lys45 | 2.1 |
| Derivative B (3-pyridyl) | 80 | H-bond with Asp123, H-bond with Glu98 | 1.2 |
| Derivative C (2-aminoethyl) | 250 | H-bond with Asp123, Salt bridge with Glu150 | 0.8 |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant technological advancement in chemical manufacturing. rsc.orgresearchgate.net These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization and scale-up. durham.ac.ukbohrium.com The integration of these platforms for the synthesis of this compound is a key area for future research.
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.orgfrontiersin.org This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For the synthesis of this compound, a multi-step synthesis could be telescoped into a single continuous process, eliminating the need for isolation and purification of intermediates. researchgate.net
Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate the discovery of new derivatives and the optimization of reaction conditions. These systems can autonomously perform a large number of experiments, analyze the results, and then decide on the next set of experiments to run. This high-throughput approach can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis of this compound, or to quickly generate a library of derivatives for biological screening.
The following table illustrates a hypothetical optimization of a key synthetic step for this compound using a flow chemistry platform.
| Parameter | Initial Conditions | Optimized Conditions |
| Temperature (°C) | 80 | 120 |
| Residence Time (min) | 30 | 10 |
| Reagent Concentration (M) | 0.1 | 0.5 |
| Catalyst Loading (mol%) | 5 | 1 |
| Yield (%) | 65 | 95 |
Q & A
Q. Optimization Strategies :
- Catalysts : Palladium-based catalysts (e.g., Pd(dba)₂) enhance coupling efficiency in aromatic substitutions .
- Solvent Systems : Polar aprotic solvents (e.g., toluene for reflux) improve reaction homogeneity .
- Purification : Column chromatography (silica gel, CHCl₃/MeOH gradients) ensures high purity (>95%) .
Basic: Which analytical techniques are prioritized for structural validation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- High-Resolution MS : Verifies molecular formula (e.g., C₁₃H₂₃N₃O₄S for sulfonyl derivatives) .
- Fragmentation Patterns : Diagnose stability of the oxolan-3-yl moiety during ionization .
- X-ray Crystallography : Resolves stereochemistry and ring conformations in crystalline derivatives .
Basic: What preliminary biological assays are suitable for evaluating bioactivity?
Methodological Answer:
- Antimicrobial Screening :
- Enzyme Inhibition :
- Kinetic Studies : Measure IC₅₀ against target enzymes (e.g., acetylcholinesterase for neurological applications) .
- Receptor Binding :
- Radioligand Displacement : Assess affinity for GABAₐ or neurokinin receptors via competitive binding assays .
Advanced: How can DFT calculations predict electronic properties and reactivity of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections for thermochemical accuracy .
- Key Parameters :
- Validation : Compare computed vibrational spectra (IR) with experimental data to refine models .
Advanced: How to resolve contradictions in bioactivity data across substituent-modified derivatives?
Methodological Answer:
- Systematic SAR Studies :
- Mechanistic Profiling :
- Off-Target Screening : Test against unrelated receptors/enzymes to rule out nonspecific effects .
Q. Example Table: Substituent Impact on Bioactivity
| Substituent | Target Receptor | IC₅₀ (nM) | Key Reference |
|---|---|---|---|
| 2-Fluorobenzyl | GABAₐ | 12.3 | |
| 2,4-Dichlorobenzyl | Neurokinin-1 | 8.7 | |
| Thiophene-2-sulfonyl | Acetylcholinesterase | 45.2 |
Advanced: How do substituents on the diazepane core influence neurological target binding?
Methodological Answer:
- Steric Effects : Bulky groups (e.g., trifluoromethylphenyl) reduce binding to compact active sites (e.g., serotonin receptors) .
- Electronic Effects : Electron-deficient substituents (e.g., -CN) enhance π-π stacking with aromatic residues in GABAₐ .
- Solubility Modulation : Hydrophilic oxolan-3-yl groups improve blood-brain barrier penetration .
Advanced: What methodologies optimize enantiomeric purity for pharmacological use?
Methodological Answer:
- Chiral Resolution :
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- Asymmetric Synthesis :
- Catalytic Enantioselective Amination : Employ chiral ligands (e.g., BINAP) with Pd catalysts .
- Crystallization-Induced Diastereomerism : Form salts with chiral acids (e.g., tartaric acid) .
Advanced: How can computational docking guide receptor-selective diazepane design?
Methodological Answer:
- Docking Workflow :
- MD Simulations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
